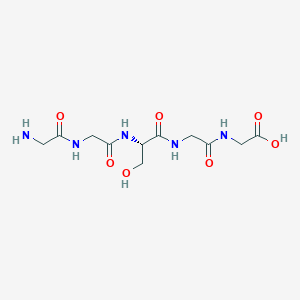

Glycine, glycylglycyl-L-serylglycyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51325-29-2 |

|---|---|

Molecular Formula |

C11H19N5O7 |

Molecular Weight |

333.30 g/mol |

IUPAC Name |

2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C11H19N5O7/c12-1-7(18)13-3-9(20)16-6(5-17)11(23)15-2-8(19)14-4-10(21)22/h6,17H,1-5,12H2,(H,13,18)(H,14,19)(H,15,23)(H,16,20)(H,21,22)/t6-/m0/s1 |

InChI Key |

MGHPRJXUGLYWAA-LURJTMIESA-N |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O |

Canonical SMILES |

C(C(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O |

Origin of Product |

United States |

Synthetic Methodologies for Glycine, Glycylglycyl L Serylglycyl

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis. creative-peptides.com The fundamental principle involves anchoring the C-terminal amino acid of the target peptide to an insoluble polymer support (resin). The peptide chain is then elongated in a stepwise manner by sequentially adding protected amino acid derivatives. creative-peptides.compeptide.com Each cycle of amino acid addition involves two main steps: the deprotection of the N-terminal α-amino group of the resin-bound peptide and the coupling of the next N-terminally protected amino acid. uci.edu This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all protecting groups are removed. creative-peptides.com Two major orthogonal protection strategies dominate SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry and Boc (tert-Butyloxycarbonyl) chemistry. peptide.com

Fmoc chemistry is a widely adopted strategy for SPPS due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups. creative-peptides.compeptide.com This orthogonality allows for the selective removal of the N-terminal protecting group at each step without affecting the integrity of the side-chain protectors or the linkage to the resin. peptide.com The final cleavage from the resin and removal of side-chain groups are performed in a single step using strong acid, typically trifluoroacetic acid (TFA). creative-peptides.com

In the synthesis of Gly-Gly-L-Ser-Gly, each amino acid is introduced with its α-amino group protected by the Fmoc moiety. For glycine (B1666218), this is simply Fmoc-Gly-OH. However, for trifunctional amino acids like serine, the side-chain functional group must also be protected to prevent unwanted side reactions during the coupling steps. peptide.com

For serine in Fmoc chemistry, the hydroxyl side chain is typically protected as a tert-butyl (tBu) ether. peptide.comgoogle.com This protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by the final TFA treatment used to release the peptide from the resin. creative-peptides.compeptide.com Therefore, the key building blocks for the synthesis are Fmoc-Gly-OH and Fmoc-L-Ser(tBu)-OH.

| Amino Acid | Nα-Protecting Group | Side-Chain Protecting Group | Building Block Name |

| Glycine | Fmoc | None | Fmoc-Gly-OH |

| L-Serine | Fmoc | tert-Butyl (tBu) | Fmoc-L-Ser(tBu)-OH |

The choice of solid support is critical for a successful synthesis. For the preparation of a peptide with a free C-terminal carboxylic acid, such as Gly-Gly-L-Ser-Gly, acid-labile resins are employed. google.com The 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin is a highly suitable option because it allows the peptide to be cleaved under very mild acidic conditions. uci.edupeptide.com This mild cleavage is advantageous as it can leave acid-labile side-chain protecting groups, like the tBu on serine, intact if desired, which is useful for the synthesis of protected peptide fragments. peptide.com

The first amino acid, glycine, is loaded onto the resin. The process involves attaching Fmoc-Gly-OH to the 2-Cl-Trt-Cl resin, typically in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIEA). Optimization of loading is crucial to ensure an efficient synthesis.

| Resin Type | Linkage Type | Cleavage Condition | C-Terminal Functionality |

| 2-Chlorotrityl chloride (2-Cl-Trt-Cl) | Acid-labile ester | Mild acid (e.g., dilute TFA) | Carboxylic acid |

| Wang Resin | Acid-labile ester | Strong acid (e.g., TFA) | Carboxylic acid |

| Rink Amide Resin | Acid-labile | Strong acid (e.g., TFA) | Amide |

To form the peptide bond, the carboxyl group of the incoming Fmoc-amino acid must be activated. This is accomplished using coupling reagents. nih.gov A variety of such reagents are available, often used in combination with an additive to enhance efficiency and suppress racemization. For the synthesis of Gly-Gly-L-Ser-Gly, standard coupling agents are effective.

Commonly used coupling reagents include aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). uci.edu These are typically used with a base like DIEA or collidine. uci.edu Alternatively, carbodiimides like N,N'-diisopropylcarbodiimide (DIC) can be used, often in conjunction with an additive such as OxymaPure to form an active ester and minimize side reactions. google.comnih.gov

| Coupling Reagent | Full Name | Additive Often Used |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt (N-hydroxybenzotriazole) |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt (1-Hydroxy-7-azabenzotriazole) |

| DIC | N,N'-Diisopropylcarbodiimide | OxymaPure |

A key repetitive step in the Fmoc-SPPS cycle is the removal of the N-terminal Fmoc protecting group to expose a free amine for the next coupling reaction. uci.edu This is achieved by treating the peptide-resin with a mild base. creative-peptides.com The standard protocol uses a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). creative-peptides.comuci.edu The reaction is typically fast, often completed within minutes, and is followed by extensive washing of the resin with DMF to remove the piperidine and the cleaved Fmoc byproduct. uci.edu

An alternative to Fmoc chemistry is the Boc (tert-Butyloxycarbonyl) strategy. This method utilizes the acid-labile Boc group for Nα-amino protection and typically employs more acid-resistant protecting groups for amino acid side chains. peptide.com For the synthesis of a serine-containing peptide like Gly-Gly-L-Ser-Gly, the side-chain hydroxyl group of serine is commonly protected as a benzyl (B1604629) ether (Bzl). peptide.compeptide.com

The primary distinction of Boc chemistry lies in its deprotection and cleavage conditions. The N-terminal Boc group is removed at each cycle using a moderately strong acid, such as TFA. peptide.com The final step to cleave the completed peptide from the resin requires a very strong acid, such as liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comrsc.org These harsh conditions simultaneously remove the side-chain protecting groups like the benzyl ether from serine. peptide.com While effective, the use of highly corrosive and hazardous reagents like HF makes the Boc strategy less common than the milder Fmoc approach in many modern laboratories. rsc.org

Automated vs. Manual Synthesis Techniques for Tetra-Peptides

Solid-phase peptide synthesis (SPPS) of tetrapeptides like Glycine, glycylglycyl-L-serylglycyl- can be performed using either manual or automated techniques. chapman.edu

Manual SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, with each step of deprotection, coupling, and washing performed by a researcher. chapman.edu This method offers a high degree of flexibility, allowing for adjustments to reaction conditions in real-time. It is particularly advantageous for troubleshooting difficult sequences or for the synthesis of a small number of peptides. However, manual synthesis is labor-intensive and prone to human error, which can impact the final yield and purity of the tetrapeptide. chapman.edu

Automated SPPS , on the other hand, utilizes robotic systems to perform the repetitive cycles of deprotection, coupling, and washing. americanpeptidesociety.org This approach significantly reduces the potential for human error, leading to higher reproducibility and consistency in the synthesis of Glycine, glycylglycyl-L-serylglycyl-. creative-peptides.com Automated synthesizers can also operate continuously, accelerating the production of multiple peptides in parallel. americanpeptidesociety.org For the synthesis of a relatively short peptide like a tetrapeptide, automation ensures a standardized process, leading to a more reliable outcome. creative-peptides.com While the initial investment in an automated synthesizer is higher, the long-term benefits in terms of time savings, reduced labor, and improved product quality are substantial. americanpeptidesociety.orgcreative-peptides.com

Interactive Data Table: Comparison of Manual and Automated SPPS for Tetrapeptides

| Feature | Manual SPPS | Automated SPPS |

| Throughput | Low | High (parallel synthesis possible) |

| Labor Requirement | High | Low (walk-away operation) |

| Reproducibility | Lower, user-dependent | High, standardized protocols |

| Potential for Human Error | High | Low |

| Flexibility | High (easy to modify protocols) | Moderate (protocol-dependent) |

| Initial Cost | Low | High |

| Time per Cycle | Longer (80-150 min per amino acid) | Shorter (e.g., 15-20 min for parallel coupling) nih.gov |

Cleavage Strategies for Releasing Glycine, Glycylglycyl-L-Serylglycyl- from Solid Support

Once the synthesis of the Glycine, glycylglycyl-L-serylglycyl- sequence is complete on the solid support, the peptide must be cleaved from the resin and deprotected. The choice of cleavage strategy is critical and depends on the type of resin and the protecting groups used for the amino acid side chains. sigmaaldrich.comgoogle.com

For the widely used Fmoc/tBu solid-phase synthesis strategy, the final cleavage and deprotection step is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). google.comwikipedia.org A standard cleavage cocktail for most peptides, including Glycine, glycylglycyl-L-serylglycyl-, is a mixture of TFA, water, and a scavenger such as triisopropylsilane (B1312306) (TIS). google.com A common ratio for this mixture is 95:2.5:2.5 (TFA:water:TIS). google.com

The TFA disrupts the acid-labile linkage between the peptide and the resin, releasing the peptide into solution. wikipedia.org Simultaneously, TFA removes the acid-labile side-chain protecting groups from the amino acid residues. wikipedia.org In the case of Glycine, glycylglycyl-L-serylglycyl-, the serine residue would typically be protected with a tert-butyl (tBu) group, which is efficiently removed by TFA. thermofisher.com

The role of scavengers is to trap the reactive cationic species that are generated from the protecting groups and the resin linker during the cleavage process. sigmaaldrich.comwikipedia.org These reactive species could otherwise lead to undesirable side reactions and modification of the target peptide. sigmaaldrich.com

The efficiency of the cleavage of Glycine, glycylglycyl-L-serylglycyl- from the solid support can be monitored to ensure complete reaction and maximize the yield of the crude peptide. sigmaaldrich.com A common and effective method for monitoring cleavage efficiency is High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comthermofisher.com

By taking small aliquots of the cleavage mixture at different time points and analyzing them by HPLC, it is possible to track the disappearance of the protected peptide and the appearance of the fully deprotected product. thermofisher.com This allows for the optimization of the cleavage time, ensuring that the reaction goes to completion without unnecessary exposure of the peptide to the harsh acidic conditions, which could lead to degradation. thermofisher.com Additionally, quantitative analysis of a reference amino acid attached to the linker can also be used to determine the extent of cleavage. sigmaaldrich.com

Solution-Phase Peptide Synthesis Techniques for Glycine, Glycylglycyl-L-Serylglycyl-

Solution-phase peptide synthesis is a classical approach that involves the stepwise coupling of amino acids in a homogenous solution. chempep.com For a short peptide like Glycine, glycylglycyl-L-serylglycyl-, this method can be a viable alternative to SPPS, particularly for large-scale production where the cost of the solid support can be a significant factor. wikipedia.orgchempep.com

Enzymatic Synthesis Approaches for Glycine, Glycylglycyl-L-Serylglycyl- or Its Analogs

Enzymatic synthesis offers a green and highly specific alternative to chemical peptide synthesis. creative-peptides.com Enzymes such as proteases can be used to catalyze the formation of peptide bonds under mild conditions, often in aqueous environments. cdthchem.com For the synthesis of Glycine, glycylglycyl-L-serylglycyl- or its analogs, enzymes like α-chymotrypsin or papain could potentially be employed. cdthchem.com

Purification and Isolation Strategies for Synthetic Glycine, Glycylglycyl-L-Serylglycyl-

Following the synthesis and cleavage of Glycine, glycylglycyl-L-serylglycyl-, the crude product is a mixture containing the target peptide, truncated sequences, deletion sequences, and byproducts from the cleavage process. Therefore, a robust purification strategy is essential to isolate the desired tetrapeptide in high purity. sigmaaldrich.com

The most common and effective method for the purification of synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . luxembourg-bio.com In this technique, the crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). The peptides are then eluted with a gradient of an organic solvent, such as acetonitrile, containing a small amount of an ion-pairing agent like TFA. luxembourg-bio.com The separation is based on the hydrophobicity of the peptides; more hydrophobic peptides are retained longer on the column. By collecting the fractions corresponding to the peak of the target peptide, a highly purified product can be obtained. The identity and purity of the final product are typically confirmed by mass spectrometry and analytical HPLC.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of peptides. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most commonly employed method for the analysis and purification of synthetic peptides. americanpeptidesociety.org This technique separates molecules based on their hydrophobicity. americanpeptidesociety.org In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. mtoz-biolabs.com Peptides are loaded onto the column and eluted with a gradient of increasing organic solvent concentration; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later. americanpeptidesociety.org

For a tetrapeptide such as Glycine, glycylglycyl-L-serylglycyl-, a C18 column is a standard choice for the stationary phase. resolvemass.cacreative-proteomics.com The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), with an ion-pairing agent like trifluoroacetic acid (TFA) added to both to improve peak shape and resolution. peptide.com

Analytical HPLC for Purity Assessment:

Before preparative purification, analytical HPLC is used to assess the purity of the crude synthetic peptide. This allows for the optimization of the separation conditions on a smaller scale. A typical analytical run would use a standard C18 column with dimensions such as 4.6 x 250 mm and 5 µm particle size. creative-proteomics.com Detection is commonly performed by monitoring UV absorbance at 210-230 nm, which corresponds to the peptide bonds. almacgroup.com

Preparative HPLC for Isolation:

Once the analytical method is established, it is scaled up for preparative purification to isolate the target peptide from impurities. peptide.com This involves using a larger column with the same stationary phase to handle a higher sample load. harvardapparatus.com Fractions are collected as the peptides elute from the column, and these fractions are then analyzed by analytical HPLC to determine their purity. peptide.com Fractions containing the peptide at the desired purity are pooled together for the final product recovery step. chromforum.org

Below is an illustrative table of typical HPLC parameters for the purification of a peptide like Glycine, glycylglycyl-L-serylglycyl-.

Table 1: Illustrative HPLC Parameters for Glycine, glycylglycyl-L-serylglycyl- Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 5 µm, 4.6 x 250 mm | C18, 10 µm, 21.2 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 5-30% B over 20 min | 5-30% B over 30 min |

| Flow Rate | 1.0 mL/min | 15.0 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Injection Volume | 20 µL | 5 mL |

Lyophilization for Product Recovery

Following purification by HPLC, the pooled fractions containing the purified Glycine, glycylglycyl-L-serylglycyl- are in a dilute aqueous-organic solvent mixture. To obtain the peptide in a stable, solid form, the solvent must be removed. Lyophilization, or freeze-drying, is the preferred method for this process as it avoids the use of high temperatures that could degrade the peptide. formulationbio.com

The process of lyophilization involves three main stages:

Freezing : The pooled fractions are frozen to a temperature well below the eutectic point of the solution. For peptides, this is typically done at temperatures around -20°C to -80°C. nih.gov The freezing temperature can be critical; for smaller peptides (under 20 amino acids), temperatures as low as -60°C may be used. google.com

Primary Drying (Sublimation) : After freezing, the pressure in the lyophilizer is reduced to a vacuum, and the shelf temperature is slightly raised. This causes the frozen solvent to sublimate directly from a solid to a vapor phase, bypassing the liquid phase.

Secondary Drying (Desorption) : In the final stage, the temperature is gradually increased to remove any residual, non-frozen water molecules from the peptide, resulting in a dry, powdered product.

The final lyophilized peptide is a fluffy, white solid that is stable for long-term storage at -20°C or lower, protected from light and moisture. genscript.com Before use, the lyophilized peptide can be reconstituted in a suitable solvent. omizzur.com

Table 2: General Lyophilization Parameters for Peptide Recovery

| Stage | Parameter | Typical Value |

| Freezing | Temperature | -40°C to -80°C |

| Primary Drying | Pressure | 50-200 mTorr |

| Temperature | -20°C to -10°C | |

| Duration | 12-24 hours | |

| Secondary Drying | Temperature | 20°C to 25°C |

| Duration | 6-12 hours |

Structural Characterization of Glycine, Glycylglycyl L Serylglycyl

Advanced Spectroscopic Analysis Techniques

Modern spectroscopic methods are indispensable for the detailed characterization of peptide structures in various states. nmims.edu Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and complementary techniques employed for this purpose, offering insights from the atomic to the molecular level. shu.edu

NMR spectroscopy is a premier, non-destructive technique for investigating the structure and dynamics of peptides in solution, mimicking their natural environment. nmims.edunih.gov It provides detailed information on through-bond and through-space atomic connectivity, which is crucial for determining both the sequence and the spatial arrangement of the amino acid residues. youtube.com

While one-dimensional (1D) ¹H NMR spectra provide a preliminary overview of the proton environments, they are often insufficient for complex molecules due to signal overlap. youtube.com Two-dimensional (2D) NMR experiments are therefore essential for resolving individual signals and establishing correlations between nuclei. youtube.comwikipedia.org For a peptide like Gly-Gly-Ser-Gly, a standard set of homonuclear 2D experiments is typically employed. uzh.ch

Correlation Spectroscopy (COSY): This experiment identifies protons that are scalar (J)-coupled, typically through two or three chemical bonds. wikipedia.org For Gly-Gly-Ser-Gly, COSY spectra would reveal correlations between the amide proton (HN) and the α-proton (Hα) of each residue, as well as between the Hα and β-protons (Hβ) within the serine residue.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations seen in COSY to an entire spin system of an amino acid residue. wikipedia.org For instance, a cross-peak between an amide proton and any other proton in the same residue will be observed, making it a powerful tool for identifying the amino acid type (e.g., distinguishing the Glycine (B1666218) residues from the Serine residue based on their unique spin systems). youtube.comchemrxiv.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in three-dimensional space (typically < 5 Å), regardless of whether they are connected by bonds. youtube.compnas.org The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for calculating the peptide's 3D structure and conformation. nmims.edu Sequential assignments (dαN(i, i+1), dNN(i, i+1)) and medium-range NOEs can reveal the presence of secondary structures like β-turns.

Table 1: Application of 2D NMR Experiments to Gly-Gly-Ser-Gly

| Experiment | Type of Correlation | Information Yielded for Gly-Gly-Ser-Gly |

|---|---|---|

| COSY | Through-bond (2-3 bonds) | Connects adjacent protons (e.g., HN-Hα, Hα-Hβ), helping to trace out residue fragments. |

| TOCSY | Through-bond (entire spin system) | Connects all protons within a single amino acid residue, facilitating residue identification. |

| NOESY | Through-space (< 5 Å) | Identifies protons close in space, providing distance constraints for 3D structure and conformation determination. |

The precise resonance frequency, or chemical shift, of a nucleus is highly sensitive to its local electronic environment, which is defined by the peptide's conformation. nih.gov The deviation of observed chemical shifts (δ_obs) from established "random coil" values (δ_rc), which represent an unstructured state, is known as the secondary chemical shift (Δδ = δ_obs - δ_rc). nih.govmpg.de This analysis is a rapid and effective method for identifying secondary structure elements. nih.govresearchgate.net

For Gly-Gly-Ser-Gly, a small and flexible peptide, the chemical shifts are likely to be close to random coil values, indicating a lack of stable, well-defined secondary structure in solution. researchgate.net However, localized or transient structural preferences, such as turns, can be inferred from consistent patterns of upfield or downfield shifts, particularly for the Hα protons. researchgate.netoup.com

Table 2: Hypothetical ¹Hα Chemical Shift Analysis for Gly-Gly-Ser-Gly

| Residue | Random Coil δ (ppm) | Observed δ (ppm) | Secondary Shift Δδ (ppm) | Structural Implication |

|---|---|---|---|---|

| Gly¹ | 3.97 | 3.95 | -0.02 | Disordered / Random Coil |

| Gly² | 3.97 | 3.99 | +0.02 | Disordered / Random Coil |

| Ser³ | 4.50 | 4.45 | -0.05 | Minor turn propensity or local ordering |

NMR spectroscopy is uniquely capable of probing molecular motions across a wide range of timescales. nih.gov For a small, linear peptide like Gly-Gly-Ser-Gly, it is expected to be highly flexible in solution, existing not as a single static structure but as an ensemble of rapidly interconverting conformations. core.ac.uknih.gov This conformational exchange can be studied using several NMR techniques. Analysis of NMR lineshapes, temperature-dependent studies, and measurements of nuclear relaxation rates (T1, T2) can provide quantitative data on the rates and amplitudes of these motions, characterizing the peptide's dynamic landscape. core.ac.uk

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate determination of a molecule's mass. americanpeptidesociety.org It is essential for verifying the primary structure (by confirming the molecular weight) and assessing the purity of synthetic or isolated peptides. nih.govbiopharmaspec.com

Electrospray ionization (ESI) is a "soft" ionization technique, meaning it can transfer molecules like peptides from solution to the gas phase as intact ions with minimal fragmentation. americanpeptidesociety.orgcreative-proteomics.comcpcscientific.com This makes it ideal for accurately determining the molecular weight of the parent molecule. ucsf.educreative-proteomics.com

For Gly-Gly-Ser-Gly (molecular formula: C₁₀H₁₇N₄O₆), ESI-MS would be used to confirm its calculated monoisotopic mass of approximately 291.1152 Da. A key feature of ESI is the formation of multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺) and adducts with cations like sodium ([M+Na]⁺). europeanpharmaceuticalreview.comacs.org The observation of this characteristic pattern of ions in the spectrum provides unambiguous confirmation of the peptide's identity and high purity. nih.goveuropeanpharmaceuticalreview.comuab.edu

Table 3: Expected m/z Peaks in ESI-MS for Gly-Gly-Ser-Gly (Monoisotopic Mass M ≈ 291.12 Da)

| Ion Species | Charge (z) | Calculated m/z |

|---|---|---|

| [M+H]⁺ | +1 | 292.12 |

| [M+Na]⁺ | +1 | 314.10 |

Table of Compounds

| Compound Name |

|---|

| Glycine, glycylglycyl-L-serylglycyl- |

| Glycine |

Mass Spectrometry (MS) for Molecular Identity and Purity

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight of peptides with high accuracy and sensitivity. In this method, the peptide sample is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the peptide molecules, which are then accelerated in an electric field and their time-of-flight to a detector is measured. The time-of-flight is proportional to the mass-to-charge ratio (m/z) of the ions.

For Glycine, glycylglycyl-L-serylglycyl-, the theoretical monoisotopic mass is 346.1492 Da. In a typical MALDI-TOF spectrum, this peptide would be primarily observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 347.1565. Adducts with sodium [M+Na]⁺ (m/z ≈ 369.1384) or potassium [M+K]⁺ (m/z ≈ 385.1124) may also be detected, depending on the sample preparation and purity. The high resolution of MALDI-TOF MS allows for the confirmation of the elemental composition of the peptide.

Interactive Data Table: Expected MALDI-TOF MS Signals for Glycine, glycylglycyl-L-serylglycyl-

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 347.1565 |

| [M+Na]⁺ | 369.1384 |

| [M+K]⁺ | 385.1124 |

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Post-Synthetic Modifications

Tandem Mass Spectrometry (MS/MS) is indispensable for confirming the amino acid sequence of a peptide and identifying any post-synthetic modifications. In a typical MS/MS experiment, the precursor ion of the peptide (e.g., the [M+H]⁺ ion at m/z 347.16) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass spectrometer.

The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, leading to the formation of different series of fragment ions, most commonly b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. For Glycine, glycylglycyl-L-serylglycyl-, the expected fragmentation pattern would confirm the Gly-Gly-Ser-Gly sequence. Furthermore, MS/MS can detect post-synthetic modifications, such as phosphorylation or glycosylation, as these would result in a characteristic mass shift of the modified amino acid and its corresponding fragment ions.

Interactive Data Table: Predicted MS/MS Fragment Ions for Glycine, glycylglycyl-L-serylglycyl- ([M+H]⁺)

| Fragment Ion | Predicted m/z | Sequence |

| b₁ | 58.04 | G |

| b₂ | 115.06 | GG |

| b₃ | 202.09 | GGS |

| y₁ | 76.04 | G |

| y₂ | 163.07 | SG |

| y₃ | 220.09 | GSG |

Vibrational Spectroscopy for Conformational Fingerprinting

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular vibrations and thus the secondary structure and conformation of peptides.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For peptides, the most informative regions in the FTIR spectrum are the amide bands, which arise from the vibrations of the peptide backbone. The amide I band (1600-1700 cm⁻¹) is primarily due to the C=O stretching vibration and is highly sensitive to the secondary structure. The amide II band (1510-1580 cm⁻¹) results from N-H bending and C-N stretching vibrations.

For a short and flexible peptide like Glycine, glycylglycyl-L-serylglycyl-, the FTIR spectrum is expected to show a dominant amide I band characteristic of a disordered or random coil conformation, typically centered around 1640-1655 cm⁻¹. The presence of β-turns would be indicated by components at higher frequencies (around 1660-1695 cm⁻¹).

Interactive Data Table: Characteristic FTIR Amide Band Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) |

| α-Helix | 1650-1658 | 1540-1550 |

| β-Sheet | 1620-1640 & 1680-1700 | 1510-1530 |

| β-Turn | 1660-1695 | 1525-1555 |

| Random Coil | 1640-1655 | 1530-1545 |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It is particularly sensitive to the vibrations of non-polar bonds. Similar to FTIR, the amide I and amide III (1200-1300 cm⁻¹) bands in the Raman spectrum are used to analyze the peptide backbone conformation. Raman spectroscopy is also effective for probing the vibrations of amino acid side chains.

Interactive Data Table: Selected Raman Bands for Glycine and Serine Residues

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~894 | Glycine C-C Stretch |

| ~1325 | Glycine CH₂ Wag |

| ~1445 | Glycine CH₂ Bend |

| ~1670 | Amide I (C=O Stretch) |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. It is a highly sensitive technique for studying the secondary structure of peptides and proteins in solution.

The Far-UV region of the CD spectrum (190-250 nm) is dominated by the absorption of the peptide bond. The shape and magnitude of the Far-UV CD spectrum are characteristic of the peptide's secondary structure.

α-helices show two negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm.

β-sheets display a negative band near 218 nm and a positive band around 195 nm.

Random coil or disordered structures typically have a strong negative band near 198 nm.

For a short, flexible peptide like Glycine, glycylglycyl-L-serylglycyl-, which is not expected to form stable α-helices or β-sheets in isolation, the Far-UV CD spectrum would likely be dominated by a single, strong negative peak below 200 nm, characteristic of a random coil or polyproline II (PPII)-like conformation. The presence of a weak positive band around 215-220 nm could also be indicative of a PPII structure, which is a common conformation for short, flexible peptides.

Interactive Data Table: Characteristic Far-UV CD Spectral Features

| Secondary Structure | Wavelength (nm) and Sign of Cotton Effect |

| α-Helix | Negative at ~222, Negative at ~208, Positive at ~193 |

| β-Sheet | Negative at ~218, Positive at ~195 |

| Random Coil | Strong Negative at ~198 |

Solid-State CD Applications for Dried Formulations

Solid-state vibrational circular dichroism (VCD) is a powerful spectroscopic technique for analyzing the structure of chiral molecules, including peptides, in dried or crystalline forms. Unlike conventional circular dichroism, which is typically used for solutions, solid-state VCD provides detailed information about the conformational and packing arrangements of molecules within a solid matrix. chemrxiv.org This method is highly sensitive to the secondary structure and supramolecular chirality arising from intermolecular interactions in the solid phase. researchgate.netresearchgate.net

For a dried formulation of Glycine, glycylglycyl-L-serylglycyl-, VCD would measure the differential absorption of left and right circularly polarized infrared light. The resulting spectrum reveals unique insights into the peptide's three-dimensional structure. The technique is particularly valuable for identifying different polymorphic forms, which may have distinct VCD signatures due to variations in molecular packing. chemrxiv.org

Experimental approaches often involve preparing the solid sample in one of two ways:

Pellet Method: The peptide is mixed with an inert crystalline powder, such as potassium bromide (KBr), and compressed into a pellet. This method is effective for obtaining reproducible, high-quality spectra. chemrxiv.org

Mulling Method: The peptide is suspended in an inert mineral oil (e.g., Nujol) to form a mull. chemrxiv.org

Studies on the constituent amino acid L-serine have demonstrated the utility of this technique, where solid-state VCD measurements successfully distinguished between D- and L-enantiomers by their mirror-image signals in the mid-infrared range. researchgate.netnih.gov This highlights the sensitivity of VCD for probing the stereochemistry and solid-state conformation of peptide components.

**3.2. Diffraction Methods for Crystalline and Amorphous States

Diffraction Methods for Crystalline and Amorphous States

X-ray Crystallography for High-Resolution Three-Dimensional Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, researchers can construct a detailed electron density map and, from that, a model of the molecular structure.

For a peptide like Glycine, glycylglycyl-L-serylglycyl-, this technique would yield exact atomic coordinates, bond lengths, bond angles, and torsional angles. This information is crucial for understanding the peptide's conformation, intramolecular hydrogen bonding, and how individual molecules pack together to form the crystal lattice. While a crystal structure for the specific tetrapeptide is not available in the search results, data for its constituent amino acid, α-glycine, illustrates the type of high-resolution data obtained. A study of α-glycine microcrystals successfully determined its monoclinic crystal structure, which was in good agreement with previously reported data from a larger single crystal. mdpi.com

Table 1: Example Crystallographic Data for α-Glycine

| Parameter | Value for α-Glycine mdpi.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.102 |

| b (Å) | 11.971 |

| c (Å) | 5.4575 |

| β (°) | 111.70 |

X-ray Powder Diffraction (XRD) for Bulk Material Crystallinity and Polymorphism

X-ray Powder Diffraction (XRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk or powdered solid sample. It is essential for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism—the ability of a compound to exist in more than one crystal structure. ntnu.no Different polymorphs can have different physical properties, making XRD a critical tool in materials science and pharmaceutical development.

An XRD analysis of a bulk sample of Glycine, glycylglycyl-L-serylglycyl- would involve exposing the powder to an X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the material's crystal structure. Sharp, well-defined peaks indicate a highly crystalline material, whereas a broad halo suggests an amorphous state.

The amino acid glycine is known to exist in at least three polymorphic forms (α, β, and γ), which are readily distinguishable by their XRD patterns. ntnu.noresearchgate.netnih.gov The positions and relative intensities of the diffraction peaks are unique to each form. ntnu.noresearchgate.net For example, the α-form and γ-form of glycine show clearly distinct features in their XRD profiles, allowing for unambiguous identification. ntnu.no This same principle would be applied to ensure the batch-to-batch consistency of the tetrapeptide's solid form.

Microscopic and Imaging Techniques for Morphological Characterization

Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembled Structures

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a material's surface topography at the nanoscale. azooptics.com It works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. jeremyjordan.me By monitoring the deflection of the cantilever due to forces between the tip and the surface, a detailed topographical map can be generated. jeremyjordan.me

AFM is particularly useful for characterizing the morphology of peptides, from single molecules adsorbed on a surface to complex, self-assembled nanostructures. researchgate.net The technique can be operated in different modes, such as contact or tapping mode, and can function in air or liquid environments, allowing for the imaging of biological samples under near-physiological conditions. pnnl.gov For Glycine, glycylglycyl-L-serylglycyl-, AFM could be used to:

Visualize the morphology of its crystals or dried formulations.

Characterize thin films and identify growth modes or surface defects. azooptics.com

Study its self-assembly into ordered structures like fibrils or monolayers.

Table 2: Capabilities of Atomic Force Microscopy

| Capability | Description |

|---|---|

| Topographical Imaging | Provides three-dimensional surface maps with nanoscale resolution. azooptics.com |

| Phase Imaging | Maps variations in material properties like adhesion and stiffness. |

| Force Spectroscopy | Measures interaction forces between the tip and the sample surface. pnnl.gov |

| Environmental Control | Can operate in ambient air, controlled gas, or liquid environments. pnnl.gov |

Electron Microscopy (SEM, TEM) for Nanostructure Visualization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), use electron beams to achieve much higher magnification and resolution than light microscopy, enabling the visualization of nanoscale features.

Transmission Electron Microscopy (TEM) offers even higher resolution by passing a beam of electrons through an ultrathin sample. The transmitted electrons are focused to form an image, revealing information about the internal structure, crystallinity, and morphology of the material. Cryo-TEM, where samples are flash-frozen, has been instrumental in studying the crystallization process of glycine, allowing for the direct imaging of its different polymorphs at various stages of formation. nih.gov For Glycine, glycylglycyl-L-serylglycyl-, TEM would be invaluable for visualizing any self-assembled nanostructures, such as nanofibers or vesicles, and for confirming their dimensions and internal order.

Conformational Analysis and Dynamics of Glycine, Glycylglycyl L Serylglycyl

Intrinsic Conformational Preferences in Different Solvents and Environments

The conformational preferences of Glycylglycyl-L-serylglycyl- are highly sensitive to the surrounding solvent. In the absence of a solvent (in vacuo), the peptide is likely to adopt compact, folded structures stabilized by intramolecular hydrogen bonds to satisfy its hydrogen-bonding potential. However, in a solution, the solvent molecules compete for these hydrogen-bonding sites, significantly altering the peptide's conformational equilibrium.

In aqueous solutions, the high polarity and hydrogen-bonding capacity of water molecules lead to the predominance of more extended and flexible conformations. The solvent effectively shields the peptide's polar groups, reducing the energetic favorability of intramolecular hydrogen bonds. Conversely, in nonpolar solvents, the peptide is expected to favor more compact, self-solvated conformations where intramolecular hydrogen bonds are maximized to minimize unfavorable interactions with the solvent. nih.gov The strength of these intramolecular hydrogen bonds is generally weaker in polar solvents compared to nonpolar environments. nih.gov

The type of solvent also influences the stability of specific secondary structures. For instance, studies on model peptides have shown that changing the solvent from a vacuum to an aqueous environment can increase helicity, while simulations in polar and nonpolar solvents have demonstrated that intrahelical hydrogen bonds are weaker in polar solvents. nih.gov

Role of Glycine (B1666218) and Serine Residues in Peptide Flexibility and Backbone Dihedrals

In contrast, the serine residue, with its hydroxyl-containing side chain, introduces both steric constraints and specific interaction capabilities. The bulkier side chain of serine restricts its accessible dihedral angles compared to glycine. However, the hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form stabilizing interactions with the peptide backbone or solvent molecules. uwec.edu This can favor the formation of local secondary structures such as turns. The interplay between the flexible glycine residues and the more constrained, yet interactive, serine residue is a key determinant of the peptide's conformational landscape.

Analysis of Intramolecular Hydrogen Bonding Patterns and Their Stability

Intramolecular hydrogen bonds are crucial for stabilizing the folded conformations of Glycylglycyl-L-serylglycyl-. These bonds can occur between backbone amide and carbonyl groups, as well as involving the side chain of the serine residue. Potential hydrogen-bonding patterns can lead to the formation of secondary structures like β-turns and γ-turns.

Studies on glycine-containing peptides have revealed several key hydrogen-bonding motifs. nih.govsemanticscholar.org A common interaction involves the terminal carboxylate group and a neighboring amide N-H group. nih.govsemanticscholar.org In longer glycine peptides, the chain can fold to allow the terminal amino group to also interact with the carboxylate. nih.govsemanticscholar.org Amide-amide hydrogen bonds are also observed in longer chains. nih.govsemanticscholar.org The serine side chain can participate in both intra-sheet and inter-sheet hydrogen bonds, as well as forming hydrogen bonds with backbone carbonyl groups. researchgate.net

The stability of these hydrogen bonds is influenced by the surrounding environment. In polar solvents, solvent molecules compete for hydrogen bonding, weakening the intramolecular interactions. In non-polar solvents, intramolecular hydrogen bonds are more stable. The analysis of N-H peak positions in spectroscopic studies can reveal the interplay between different hydrogen bonds within the molecule. nih.govsemanticscholar.org

Solvent Effects on Peptide Conformation and Dynamics

The solvent environment has a profound impact on the conformational dynamics of Glycylglycyl-L-serylglycyl-. The choice of solvent can determine the viability and selectivity of chemical reactions by influencing the molecular conformation. frontiersin.org The interaction between the solvent and the peptide can be described in terms of solvation spheres, where the first solvation sphere plays a critical role in controlling the solute's conformation. frontiersin.org

In general, polar solvents tend to promote more extended and flexible peptide conformations due to favorable solute-solvent interactions. Conversely, non-polar solvents often induce more compact, folded structures to minimize the exposure of polar peptide groups to the unfavorable environment. The quality of the solvent, which can be quantified by parameters like the second virial coefficient, influences polymer-solvent interactions and aggregation behavior. rsc.org

The following table summarizes the expected effects of different solvent types on the conformation of Glycylglycyl-L-serylglycyl-:

| Solvent Type | Polarity | Hydrogen Bonding Capacity | Expected Predominant Conformation |

| Water | High | Donor and Acceptor | Extended, Flexible |

| Aprotic Polar (e.g., DMSO) | High | Acceptor | More Compact than in Water |

| Protic Polar (e.g., Methanol) | Intermediate | Donor and Acceptor | Intermediate Flexibility |

| Non-polar (e.g., Chloroform) | Low | Poor | Compact, Folded |

Time-Resolved Spectroscopic Studies of Conformational Transitions

Time-resolved spectroscopic techniques provide powerful tools to investigate the dynamics of conformational transitions in peptides, with timescales ranging from sub-picoseconds to milliseconds. nih.govnih.gov These methods can monitor the kinetics of folding, unfolding, and interconversion between different conformational states.

Two-dimensional infrared (2D-IR) spectroscopy is particularly sensitive to the peptide backbone and can probe fluctuations in dihedral angles on a sub-picosecond timescale. nih.gov This technique allows for the direct observation of ultrafast conformational dynamics. nih.gov By introducing a third dimension, the pump-probe delay, 2D-IR can track how the spectrum changes with time, revealing the dynamics of conformational changes. nih.gov

Other time-resolved techniques, such as those employing photoswitches integrated into the peptide backbone, can trigger conformational changes and allow for the monitoring of the subsequent relaxation and equilibration processes. nih.gov Such studies have revealed that peptide backbone conformational changes can occur on the picosecond timescale, followed by slower equilibration processes. nih.gov These advanced spectroscopic methods are crucial for understanding the complex energy landscape and the hierarchy of timescales involved in peptide conformational dynamics. nih.govuzh.ch

Biochemical Interactions and Functional Analogies of Glycine, Glycylglycyl L Serylglycyl

Investigation as a Model Peptide in Enzyme Substrate Specificity Studies

The structure of Glycine (B1666218), glycylglycyl-L-serylglycyl- makes it a useful model for investigating the substrate specificity of various proteases. Its susceptibility to enzymatic cleavage is dictated by the amino acid residues at and around the peptide bonds.

Serine proteases, such as chymotrypsin (B1334515), exhibit distinct substrate specificities primarily governed by the amino acid residue at the P1 position (the residue contributing the carboxyl group to the scissile peptide bond). purdue.edu Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic and aromatic amino acids like tyrosine, phenylalanine, and tryptophan. sigmaaldrich.comwikipedia.org Its secondary specificity includes cleavage after leucine (B10760876). sigmaaldrich.com Conversely, chymotrypsin shows very low activity towards peptide bonds involving glycine at the P1 position. expasy.org

Given this specificity, Glycine, glycylglycyl-L-serylglycyl- would be a poor substrate for chymotrypsin, as all potential cleavage sites involve glycine or serine at the P1 position. This resistance to chymotryptic cleavage draws an analogy to other peptide sequences that lack the preferred aromatic or large hydrophobic residues. For instance, a peptide like Gly-Asp-Ser-Gly-Gly-Pro-Leu would also be a poor substrate for chymotrypsin, with potential cleavage only occurring slowly after the leucine residue. The shared characteristic of being poor substrates for chymotrypsin highlights the stringent requirements of the enzyme's S1 specificity pocket. purdue.eduwikipedia.org

| Enzyme | Preferred P1 Residues | Predicted Cleavage of Glycine, glycylglycyl-L-serylglycyl- | Rationale |

|---|---|---|---|

| Chymotrypsin | Tyr, Phe, Trp, Leu | Very Low / Negligible | The peptide lacks the preferred large hydrophobic or aromatic residues at the P1 position. sigmaaldrich.comexpasy.org |

The hydroxyl group (-OH) of the serine residue in Glycine, glycylglycyl-L-serylglycyl- is a critical functional group in biochemical interactions. In the context of serine proteases, a serine residue within the enzyme's active site (part of the catalytic triad) acts as a potent nucleophile to attack the carbonyl carbon of the substrate's scissile peptide bond. wikipedia.org While the serine in the peptide substrate itself is not the catalyst, its side chain can play a crucial role in substrate recognition and binding.

The stability of a peptide in a biological environment is largely determined by its resistance to degradation by peptidases.

Exopeptidases: These enzymes cleave amino acids from the N- or C-terminus of a peptide. The susceptibility of Glycine, glycylglycyl-L-serylglycyl- to exopeptidases would depend on the specific enzyme. While some aminopeptidases can cleave the N-terminal glycine, certain structural features can confer resistance. For example, peptides with N-terminal pyroglutamyl groups or internal proline residues often show resistance to exopeptidases. nih.gov The presence of multiple glycine residues may also influence the rate of degradation by certain exopeptidases. google.com

Dipeptidyl Peptidase-4 (DPP-4): This is a serine exopeptidase that specifically cleaves dipeptides from the N-terminus of polypeptides, with a strong preference for proline or alanine (B10760859) at the P2 position (the second amino acid from the N-terminus). nih.govsigmaaldrich.com The preference for glycine at the P2 position is significantly lower. nih.gov Therefore, Glycine, glycylglycyl-L-serylglycyl-, which has a glycine at the P2 position, is expected to be highly resistant to degradation by DPP-4. This resistance is a key attribute for many therapeutic peptides where a longer half-life is desired. nih.gov

| Enzyme | Substrate Specificity | Predicted Susceptibility of Glycine, glycylglycyl-L-serylglycyl- | Reason |

|---|---|---|---|

| Exopeptidases (general) | Variable, act on N- or C-termini | Potentially Susceptible | Lacks common resistance-conferring motifs like N-terminal pyroglutamate (B8496135) or internal proline. nih.gov |

| Dipeptidyl Peptidase-4 (DPP-4) | Prefers Proline or Alanine at P2 position | Resistant | Contains Glycine at the P2 position, which is a poor substrate for DPP-4. nih.govnih.gov |

Glycine and Serine Contributions to Molecular Recognition

The amino acid composition of Glycine, glycylglycyl-L-serylglycyl- provides a simple model for understanding the fundamental principles of molecular recognition in peptide-protein interactions.

Glycine: As the smallest amino acid, glycine lacks a side chain, affording it a high degree of conformational flexibility. tandfonline.com In a peptide, glycine residues can adopt a wider range of backbone dihedral angles (phi and psi) than other amino acids. This flexibility can be crucial in allowing a peptide to adopt the optimal conformation for binding to a receptor or enzyme active site. Glycine-rich regions are often found in flexible linker regions of proteins. nih.gov

Serine: The key feature of serine is its polar hydroxyl group. This group can participate in hydrogen bonding, a fundamental interaction in molecular recognition, by acting as both a hydrogen bond donor and acceptor. tandfonline.com This allows serine residues to form specific interactions with polar or charged residues on a binding partner, contributing to the specificity and stability of the interaction. The strategic placement of serine within a peptide sequence can therefore be critical for its biological activity.

Design Principles for Peptide-Chelator Ligands based on Gly-Ser-Gly Motif (e.g., mercaptoacetyl-glycyl-seryl-glycyl)

The Gly-Ser-Gly motif is a valuable component in the design of peptide-based chelators for radiometals, such as technetium-99m (99mTc), which is widely used in diagnostic imaging. The design of these chelators follows several key principles:

Peptide Backbone as a Scaffold: The peptide backbone serves as a scaffold to hold the donor atoms (N, S, O) in the correct spatial orientation for coordinating the metal ion.

Chelating Moiety: A strong chelating group is typically attached to the N-terminus of the peptide. A common example is the mercaptoacetyl (ma) group, which provides a sulfur donor atom. When combined with the amide nitrogens from the peptide backbone, a stable complex with 99mTc can be formed. For instance, mercaptoacetyl-triglycine (MAG3) is a well-established chelator for 99mTc. mdpi.comnih.gov The sequence mercaptoacetyl-glycyl-seryl-glycyl would function similarly, with the peptide portion providing the necessary nitrogen and oxygen donor atoms to complete the coordination sphere of the metal. The substitution of a glycine with a serine can subtly alter the pharmacokinetics of the resulting radiopharmaceutical. mdpi.com

Glycine, Glycylglycyl-L-Serylglycyl- as a Building Block in Larger Biologically Relevant Constructs

The properties of the Gly-Gly-Ser-Gly sequence make it an excellent building block for the construction of larger, more complex biomolecules.

Flexible Linkers: Glycine- and serine-rich sequences, often in the form of (Gly4Ser)n repeats, are widely used as flexible linkers in the design of fusion proteins and other bioconjugates. nih.gov These linkers connect different protein domains without imposing significant structural constraints, allowing the individual domains to fold and function independently. acs.org The Gly-Gly-Ser-Gly sequence shares the key characteristics of these linkers: flexibility due to the glycine residues and hydrophilicity conferred by serine, which helps to maintain solubility and prevent aggregation.

Bioactive Peptide Scaffolds: Short peptide sequences can serve as the core scaffold for the development of more complex bioactive molecules. The Gly-Gly-Ser-Gly sequence can be incorporated into larger peptides to provide spacing and flexibility between functional domains or to act as a recognition motif for specific enzymes or receptors. Its inherent resistance to certain proteases, like DPP-4, can also be a desirable feature when designing therapeutic peptides with enhanced stability.

Peptide Engineering and Modification Strategies for Glycine, Glycylglycyl L Serylglycyl

Rational Design Principles for Modifying Peptides Based on Gly-Gly-Ser-Gly Motif

The rational design of modifications to the Gly-Gly-Ser-Gly motif is guided by a fundamental understanding of how its sequence dictates its structure and function. The high glycine (B1666218) content in this motif results in a flexible peptide chain. nih.govacs.orgresearchgate.net Key principles for its modification include modulating this flexibility and leveraging the serine residue for specific functionalities.

Another core principle is the strategic placement of functional groups. The serine residue, with its primary hydroxyl group, is a prime target for introducing new chemical moieties. The design process must consider the impact of such modifications on the local peptide conformation and its interaction with target molecules. Computational modeling can be employed to predict how changes in the peptide sequence or the addition of functional groups will affect its three-dimensional structure and binding affinities. nih.gov

The following table summarizes key rational design principles for modifying the Gly-Gly-Ser-Gly motif:

| Design Principle | Objective | Approach |

| Flexibility Modulation | Control the conformational freedom of the peptide backbone. | Alter the glycine-to-serine ratio; substitute glycine with more rigid amino acids. |

| Functional Group Incorporation | Introduce novel chemical properties or reactive sites. | Utilize the serine hydroxyl group for site-specific modifications. |

| Conformational Stabilization | Pre-organize the peptide into a desired conformation. | Introduce cyclic constraints or intramolecular hydrogen bonds. |

| Enhanced Target Binding | Improve affinity and specificity for a biological target. | Modify side chains to optimize interactions with the binding partner. |

Chemical Modification Techniques for Introducing Novel Functionalities

A variety of chemical modification techniques can be employed to introduce novel functionalities into the Glycine, glycylglycyl-L-serylglycyl- peptide. These methods target the reactive side chain of serine and the N- and C-termini, or involve the incorporation of unnatural amino acids. nih.govdtu.dkresearchgate.net

The hydroxyl group of the L-serine residue is a versatile handle for chemical modification. researchgate.net Late-stage functionalization of serine can be achieved through various chemical reactions, enabling the introduction of a wide array of functionalities without altering the peptide backbone. acs.org

One common strategy involves the esterification or etherification of the hydroxyl group to attach different chemical moieties. For instance, fluorescent dyes, biotin tags, or drug molecules can be conjugated to the serine side chain to facilitate imaging, purification, or targeted delivery, respectively. researchgate.net Additionally, the hydroxyl group can be oxidized to an aldehyde, which can then be used for subsequent ligation reactions. acs.org More advanced techniques, such as deoxygenative functionalization, allow for the conversion of the serine residue into non-canonical amino acids with diverse side chains. acs.org

N-terminal modifications often involve acetylation to neutralize the positive charge of the N-terminal amine, which can increase the peptide's resistance to aminopeptidases. Other modifications include the attachment of fatty acids (lipidation) to enhance membrane permeability or the conjugation of targeting ligands. nih.gov Reductive amination using aldehydes is another method to modify the N-terminus. dtu.dk

C-terminal modifications commonly involve amidation to neutralize the negative charge of the C-terminal carboxyl group, which can enhance resistance to carboxypeptidases and in some cases, improve biological activity. researchgate.net The carboxyl group can also be derivatized to form esters or thioesters for use in peptide ligation strategies. nih.gov

The incorporation of non-canonical amino acids (ncAAs) into the Glycine, glycylglycyl-L-serylglycyl- sequence can introduce novel chemical and physical properties. nih.govasm.org This can be achieved through solid-phase peptide synthesis (SPPS), which allows for the site-specific insertion of a wide variety of ncAAs. nih.gov

The introduction of ncAAs can be used to enhance proteolytic stability, modulate biological activity, or introduce bioorthogonal handles for subsequent chemical modifications. nih.govasm.org For example, replacing a glycine residue with a more sterically hindered ncAA can restrict conformational flexibility and improve resistance to enzymatic degradation. nih.gov The incorporation of ncAAs with unique functional groups, such as azides or alkynes, allows for highly specific and efficient "click" chemistry reactions to attach other molecules. bohrium.com

Strategies for Enhancing Peptide Stability and Conformational Pre-Organization

A major challenge in the therapeutic application of peptides is their inherent instability and flexibility. alliedacademies.org Strategies to enhance the stability and pre-organize the conformation of Glycine, glycylglycyl-L-serylglycyl- are crucial for its practical use.

Peptide cyclization is a powerful strategy to improve the stability and conformational rigidity of peptides. nih.govjpt.comlifetein.com By constraining the peptide into a cyclic structure, its susceptibility to enzymatic degradation is reduced, and its binding affinity for a target can be enhanced due to a lower entropic penalty upon binding. nih.govnih.gov

For the Glycine, glycylglycyl-L-serylglycyl- peptide, several cyclization strategies can be envisioned:

Head-to-tail cyclization: This involves forming an amide bond between the N-terminal glycine and the C-terminal glycine. This creates a fully cyclic peptide backbone, significantly restricting its conformational freedom. nih.govsb-peptide.com

Side chain-to-side chain cyclization: This would require the incorporation of additional reactive amino acids into the sequence. For example, introducing two cysteine residues would allow for the formation of a disulfide bridge. jpt.com

Side chain-to-backbone cyclization: The side chain of the serine residue could potentially be linked to either the N- or C-terminus of the peptide through the formation of an ether or ester linkage, respectively. sb-peptide.com

The following table outlines different cyclization strategies and their potential impact on the peptide's properties:

| Cyclization Strategy | Description | Potential Advantages |

| Head-to-Tail | Formation of an amide bond between the N- and C-termini. | Enhanced proteolytic stability, reduced conformational flexibility. nih.govsb-peptide.com |

| Side Chain-to-Side Chain | Covalent linkage between the side chains of two amino acid residues. | Introduction of specific conformational constraints, potential for creating defined secondary structures. jpt.com |

| Side Chain-to-Backbone | Linkage of an amino acid side chain to one of the peptide termini. | Can induce specific turns or loops in the peptide structure. sb-peptide.com |

Introduction of D-Amino Acids

The incorporation of non-natural D-amino acids into a peptide sequence is a powerful strategy to enhance resistance to enzymatic degradation. nih.gov Natural peptides composed exclusively of L-amino acids are readily broken down by proteases in biological systems. By substituting one or more L-amino acids with their D-enantiomers, the resulting peptide becomes a poor substrate for these enzymes, thereby increasing its biological half-life. nih.gov D-amino acids share identical chemical and physical properties with their L-counterparts, differing only in their stereochemistry. nih.gov

In the context of Glycine, glycylglycyl-L-serylglycyl-, the L-serine residue is a prime candidate for substitution with D-serine. Glycine itself is achiral and thus does not have a D-enantiomer. The introduction of D-serine would create the analog Glycylglycyl-D-serylglycyl-. This single stereochemical change can profoundly alter the peptide's three-dimensional conformation and its susceptibility to proteolysis, without significantly changing its local chemical properties.

Another approach involves replacing one of the glycine residues with a chiral D-amino acid, such as D-alanine, to introduce steric hindrance and further disrupt protease recognition sites. For example, Glycyl-D-alanyl-L-serylglycyl- would be a potential analog. The choice of which residue to replace and with which D-amino acid depends on the desired balance between stability and biological function, as significant conformational changes could impact interactions with biological targets.

| Modification | Original Peptide Sequence | Modified Peptide Sequence | Primary Rationale | Potential Impact |

| Stereochemical Inversion | Glycylglycyl-L-serylglycyl - | Glycylglycyl-D-serylglycyl - | Increased proteolytic resistance | Altered peptide backbone conformation; reduced enzymatic degradation. |

| Achiral to Chiral Substitution | Glycyl-glycyl -L-serylglycyl- | Glycyl-D-alanyl -L-serylglycyl- | Introduction of steric hindrance and proteolytic resistance | Localized conformational change; enhanced stability against specific proteases. |

Conjugation of Glycine, Glycylglycyl-L-Serylglycyl- to Polymers or Other Molecular Scaffolds

Conjugating peptides to polymers or other large molecular scaffolds is a widely used strategy to improve their therapeutic and diagnostic potential. This approach can enhance solubility, prolong plasma half-life by reducing renal clearance, and potentially alter biodistribution. ui.ac.id The polymer acts as a carrier, with the peptide providing the specific biological activity.

The Glycine, glycylglycyl-L-serylglycyl- peptide possesses several potential sites for conjugation, including the N-terminal amine group of the first glycine and the C-terminal carboxylic acid group of the final glycyl residue. The side chain of the L-serine residue, with its hydroxyl group, offers another, though less commonly used, point of attachment.

The synthesis of peptide-polymer conjugates involves the formation of a stable, covalent bond between the peptide and the polymer. nih.gov This typically requires the polymer to have a reactive functional group that can specifically react with a complementary group on the peptide. nih.gov

For Glycine, glycylglycyl-L-serylglycyl-, common strategies would include:

N-terminal Conjugation: The primary amine at the N-terminus can be targeted by polymers functionalized with N-hydroxysuccinimide (NHS) esters, aldehydes (to form a Schiff base, followed by reduction), or isothiocyanates.

C-terminal Conjugation: The carboxylic acid at the C-terminus can be activated (e.g., using carbodiimide chemistry) to react with an amine-functionalized polymer. researchgate.net

Site-Specific Conjugation via an Additional Residue: For more controlled conjugation, the peptide sequence can be extended to include an amino acid with a unique reactive side chain. For example, adding a cysteine residue to the C-terminus (Glycylglycyl-L-serylglycyl-L-cysteine) provides a thiol group that can react specifically with maleimide-functionalized polymers, forming a stable thioether bond. unc.edu

| Conjugation Chemistry | Peptide Functional Group | Polymer Functional Group | Resulting Linkage |

| Amide Bond Formation | N-terminal Amine (-NH₂) | Activated Carboxyl (e.g., NHS ester) | Amide |

| Amide Bond Formation | C-terminal Carboxyl (-COOH) | Amine (-NH₂) | Amide |

| Thioether Formation (Michael Addition) | Thiol (-SH) from an added Cysteine | Maleimide | Thioether |

| Oxime Formation | Aminooxy group (introduced via modification) | Aldehyde or Ketone | Oxime |

PEGylation is a specific and widely implemented type of polymer conjugation where chains of polyethylene glycol (PEG) are attached to a molecule. nih.gov This process is known to increase the hydrodynamic size of the peptide, which can significantly reduce its rate of clearance by the kidneys, thereby extending its circulation time. ui.ac.id PEGylation also enhances the solubility of less soluble peptides and can shield the peptide from proteolytic enzymes. nih.gov

For Glycine, glycylglycyl-L-serylglycyl-, PEGylation would typically be directed at the N-terminal amine. A variety of PEG reagents are commercially available for this purpose, such as mPEG-NHS, which reacts with the primary amine to form a stable amide linkage. The size of the attached PEG chain (e.g., 5 kDa, 20 kDa, 40 kDa) can be selected to fine-tune the pharmacokinetic properties of the resulting conjugate. nih.gov

Other solubilizing modifications could include conjugation to other hydrophilic polymers like hyperbranched polyglycerol (HbPG) or poly(L-glutamic acid). ui.ac.idresearchgate.net These polymers also increase solubility and hydrodynamic volume, offering alternatives to PEG with different chemical and biological properties.

| Modification | Polymer | Target Site on Peptide | Primary Goal |

| PEGylation | Polyethylene Glycol (PEG) | N-terminal Amine | Increase solubility, prolong circulation half-life, reduce immunogenicity. |

| Polyglycerol Conjugation | Hyperbranched Polyglycerol (HbPG) | N-terminal Amine or C-terminal Carboxyl | Enhance solubility and biocompatibility. |

| Polyglycylation | Poly(L-glutamic acid) | N-terminal Amine | Improve water solubility and provide a scaffold for further modifications. |

Design of Peptidomimetics Based on the Glycine, Glycylglycyl-L-Serylglycyl- Scaffold

While peptide modifications like D-amino acid substitution and polymer conjugation can improve stability and pharmacokinetics, peptidomimetics represent a more fundamental redesign of the molecule. Peptidomimetics are compounds designed to mimic the essential structural features and biological activity of a peptide, but with a modified, non-peptidic backbone. nih.govnih.gov The goal is to create molecules with enhanced oral bioavailability, increased metabolic stability, and better conformational control. nih.gov

The Glycine, glycylglycyl-L-serylglycyl- sequence can serve as the foundational scaffold for designing peptidomimetics. The key is to identify the crucial pharmacophore—the spatial arrangement of functional groups responsible for its biological activity. In this case, the hydroxyl group of serine and the terminal functional groups are likely important.

Peptidomimetic design strategies based on this scaffold could include:

Amide Bond Isosteres: Replacing one or more of the amide bonds (-CO-NH-) with surrogates that are resistant to enzymatic cleavage. Examples include reduced amides (-CH₂-NH-), retro-inverso amides (-NH-CO-), or triazoles.

Scaffold Replacement: The entire peptide backbone could be replaced with a non-peptidic scaffold, such as a benzodiazepine, piperazine, or other heterocyclic structure. nih.govresearchgate.net The side chain of the serine residue would be appended to this new scaffold at a position that mimics its orientation in the original peptide.

Constrained Analogs: Introducing conformational constraints, such as cyclization or the use of rigid linkers, can lock the molecule into its bioactive conformation, potentially increasing affinity and specificity for its target.

These approaches move beyond simple modification to create novel chemical entities that retain the functional essence of the original peptide while possessing superior drug-like properties. nih.gov

| Peptidomimetic Strategy | Modification to Scaffold | Advantage | Example Modification |

| Amide Bond Isostere | Replacement of specific amide bonds. | Increased resistance to proteases. | Replacing a -CO-NH- link with a -CH₂-NH- link. |

| Scaffold Replacement | Replacing the entire peptide backbone with a heterocyclic core. | Novel chemical space, improved bioavailability, conformational rigidity. | Using a triazole scaffold to position key functional groups. |

| Conformational Constraint | Introduction of covalent bridges to create a cyclic structure. | Pre-organization into the bioactive conformation, increased binding affinity. | Cyclization between the N-terminus and the serine side chain. |

Self Assembly Phenomena of Glycine, Glycylglycyl L Serylglycyl

Fundamental Principles and Driving Forces of Peptide Self-Assembly

The spontaneous organization of peptides into well-defined nanostructures is a complex process governed by a delicate balance of multiple non-covalent interactions. ciac.jl.cnnih.gov These interactions, though individually weak, act cooperatively to drive the assembly process, leading to thermodynamically stable, low-energy states. nih.govrsc.org The formation of these ordered structures is not only a thermodynamically driven process but is also critically influenced by kinetics, which can dictate the specific structural pathways and final morphologies. rsc.org Key environmental factors such as pH, temperature, ionic strength, and peptide concentration can precisely modulate these interactions, providing a mechanism to control the self-assembly process. manchester.ac.ukacs.org

The primary driving forces include hydrogen bonding, hydrophobic effects, and electrostatic interactions, which together determine the final architecture and properties of the assembled material. ciac.jl.cnnih.gov

| Driving Force | Description | Relevance to Glycine (B1666218), glycylglycyl-L-serylglycyl- |

|---|---|---|

| Hydrogen Bonding | Directional interactions between amide groups in the peptide backbone (N-H···O=C) and between polar side chains. Crucial for forming stable secondary structures like β-sheets. manchester.ac.uk | The backbone contains multiple amide groups. The L-serine residue's hydroxyl (-OH) group can also act as both a hydrogen bond donor and acceptor, contributing to the network. |

| Hydrophobic Interactions | The tendency of nonpolar residues to aggregate in aqueous environments to minimize contact with water, driven by an increase in the entropy of the system. nih.gov | Glycine residues are minimally hydrophobic. However, the sequestration of even weakly nonpolar parts of the peptide away from water can contribute to the initial aggregation. |

| Electrostatic Interactions | Attractive or repulsive forces between charged residues, including the N- and C-termini. These are highly dependent on pH and the ionic strength of the solution. nih.gov | At neutral pH, the N-terminus (NH3+) and C-terminus (COO-) will be charged, allowing for potential head-to-tail electrostatic attractions that can influence the arrangement of monomers. |

Hydrogen bonding is a fundamental interaction in directing the architecture of self-assembling peptides. manchester.ac.uk The repeating amide units of the peptide backbone provide a scaffold for extensive intermolecular hydrogen bonds, which are the primary force behind the formation of stable secondary structures, most notably β-sheets. rsc.org In a β-sheet conformation, peptide chains align either in a parallel or antiparallel fashion, allowing for a robust network of hydrogen bonds to form between the carbonyl oxygen of one chain and the amide hydrogen of an adjacent chain. rsc.orgacs.org

Hydrophobic interactions are a major thermodynamic driving force for the self-assembly of peptides in aqueous solutions. acs.org This effect arises from the energetically unfavorable interaction between nonpolar amino acid side chains and water. To minimize this contact, peptide molecules spontaneously aggregate, sequestering their hydrophobic regions into the core of the assembly while exposing hydrophilic parts to the solvent. nih.gov

While glycine has the smallest side chain (a single hydrogen atom) and is only weakly hydrophobic, peptides rich in glycine are known to be potent drivers of self-assembly into solid-like fibrils. nih.govnih.gov The cumulative effect of multiple glycine residues in the Glycine, glycylglycyl-L-serylglycyl- sequence can still contribute to the initial collapse and aggregation that precedes the formation of more ordered structures. The hydrophobic effect is a key factor in the aggregation of peptides, often working in concert with hydrogen bonding to stabilize the final fibrillar structure. acs.org The balance is crucial; a dominant hydrophobic interaction can lead to micellar structures, whereas dominant hydrogen bonding favors the formation of 1D β-sheet aggregates. manchester.ac.uk

Electrostatic forces, arising from charged amino acid side chains and the N- and C-termini, play a complex and highly influential role in peptide assembly. nih.gov These interactions can be either attractive (between opposite charges) or repulsive (between like charges) and are strongly modulated by the pH and ionic strength of the surrounding medium. nih.gov At physiological pH, the N-terminus of Glycine, glycylglycyl-L-serylglycyl- will be protonated (positively charged), and the C-terminus will be deprotonated (negatively charged). This zwitterionic nature can promote head-to-tail electrostatic interactions, influencing the linear arrangement of the peptide monomers.

Changes in pH can alter these terminal charges, disrupting the balance of forces and potentially triggering or inhibiting assembly. manchester.ac.uk Similarly, the presence of salts in the solution can screen electrostatic repulsion between charged molecules, thereby promoting aggregation driven by other forces like hydrophobic interactions and hydrogen bonding. nih.gov Thus, electrostatic interactions provide a powerful tool for controlling the self-assembly process externally. researchgate.net

Formation of Ordered and Disordered Supramolecular Architectures